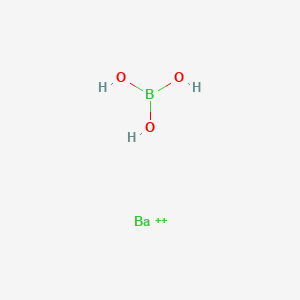Orthoboric acid, barium salt
CAS No.: 23436-05-7
Cat. No.: VC16983991
Molecular Formula: BBaH3O3+2
Molecular Weight: 199.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23436-05-7 |
|---|---|
| Molecular Formula | BBaH3O3+2 |
| Molecular Weight | 199.16 g/mol |
| IUPAC Name | barium(2+);boric acid |
| Standard InChI | InChI=1S/BH3O3.Ba/c2-1(3)4;/h2-4H;/q;+2 |
| Standard InChI Key | TZVCFPJDJMRQID-UHFFFAOYSA-N |
| Canonical SMILES | B(O)(O)O.[Ba+2] |
Introduction
Chemical Identity and Nomenclature
Orthoboric acid, barium salt, is systematically named barium(2+);boric acid (IUPAC nomenclature) and is alternatively termed barium borate or β-barium borate (BBO) in its nonlinear optical form . Its molecular formula, BaB₂O₄, reflects a 1:2 barium-to-boron ratio, though stoichiometric variations may occur depending on hydration states. The compound is identified by CAS number 23436-05-7 and EC number 245-662-3 .
Structural Characteristics
The compound crystallizes in three primary phases:
-
α-BaB₂O₄: A high-temperature phase (>925°C) with centric symmetry, suitable for ultraviolet polarization optics .
-
β-BaB₂O₄: A low-temperature phase (<925°C) with non-centric symmetry, enabling nonlinear optical behavior .
-
γ-BaB₂O₄: A high-pressure monoclinic phase synthesized under 3 GPa pressure .
The β-phase’s rhombohedral structure (space group R3c) features alternating Ba²⁺ and [B₃O₆]³⁻ rings, contributing to its birefringence .
Synthesis and Manufacturing
Conventional Synthesis
Barium borate is typically produced via aqueous reaction between boric acid (H₃BO₃) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O) . The process involves:
-
Dissolving H₃BO₃ and Ba(OH)₂·8H₂O in deionized water at 80–90°C.
-
Precipitating hydrated β-BaB₂O₄, followed by dehydration at 120°C.
-
Annealing at 600–800°C to convert hydrated intermediates into anhydrous β-BaB₂O₄ .
This method ensures precise stoichiometry (Ba:B = 1:2) and particle size control, critical for optical applications .
Industrial-Scale Production
American Elements manufactures β-barium borate in purities ranging from 99% (2N) to 99.999% (5N), with the following specifications :
| Property | Value |
|---|---|
| Molecular Weight | 222.95 g/mol |
| Melting Point | 1,095°C |
| Density | 3.85 g/cm³ |
| Refractive Indices | nₑ = 1.5534, nₒ = 1.6776 |
| Thermal Conductivity | 1.2–1.6 W/m·K |
Physical and Chemical Properties
Optical Characteristics
β-BaB₂O₄’s nonlinear optical coefficients (d₁₁ = 2.3 pm/V) and broad transparency range make it indispensable in:
-
Frequency doubling: Converting 1,064 nm laser light to 532 nm .
-
Parametric amplification: Generating tunable infrared pulses .
-
UV optics: Replacing calcite in Glan–Thompson prisms due to superior damage thresholds (1 GW/cm² at 1,064 nm) .
Thermal and Mechanical Stability
The compound exhibits anisotropic thermal expansion (α₃₃ = 36 × 10⁻⁶ K⁻¹) and a Mohs hardness of 4.5, ensuring durability in high-power laser environments . Its thermal conductivity (1.2–1.6 W/m·K) facilitates heat dissipation in optoelectronic devices .
Industrial and Research Applications
Optics and Photonics
β-BaB₂O₄ is the material of choice for:
-
Ultrafast laser systems: Enabling pulse durations below 10 femtoseconds.
-
Quantum optics: Facilitating spontaneous parametric down-conversion for entangled photon generation .
Ceramics and Dielectrics
As a flux in barium titanate (BaTiO₃) ceramics, BaB₂O₄ reduces sintering temperatures and enhances dielectric constant uniformity in multilayer capacitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume